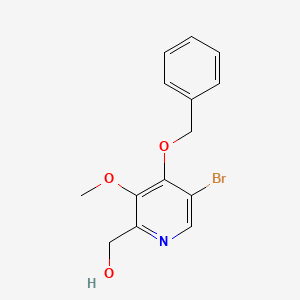

![molecular formula C68H50N4 B3030462 N1,N1'-([1,1'-联苯]-4,4'-二基)双(N1-(萘-1-基)-N4,N4-二苯基苯-1,4-二胺) CAS No. 910058-11-6](/img/structure/B3030462.png)

N1,N1'-([1,1'-联苯]-4,4'-二基)双(N1-(萘-1-基)-N4,N4-二苯基苯-1,4-二胺)

描述

The compound "N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)" is a complex organic molecule that likely exhibits interesting electronic and structural properties due to its extended conjugated system and potential for use in materials science, particularly in the field of polyimides and related polymers. The presence of naphthalene and biphenyl units suggests that this compound could be involved in the synthesis of high-performance materials with specific optical and thermal properties.

Synthesis Analysis

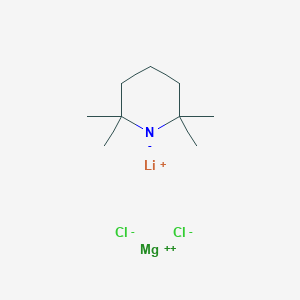

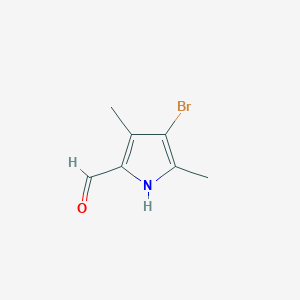

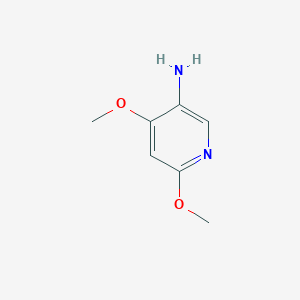

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of diamines like 1,4-bis(4-aminophenoxy)naphthalene (1,4-BAPON) and 1,3-bis(4-aminophenoxy)naphthalene . These reactions typically use dihydroxynaphthalene precursors, which are reacted with halogenated nitrobenzenes in the presence of a base such as potassium carbonate, followed by catalytic reduction to yield the diamine. The synthesis of "N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)" would likely follow a similar pathway, potentially involving a palladium-catalyzed Buchwald-Hartwig reaction, as seen in the synthesis of a fluorinated tetraphenylbenzidine derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography . These analyses reveal that such compounds often have a linear centrosymmetric framework with a biphenyl bridge linking two aromatic moieties. The structure of "N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)" would likely exhibit a similar arrangement, contributing to its potential electronic and optical properties.

Chemical Reactions Analysis

Compounds containing naphthalene and biphenyl units can participate in various chemical reactions. For instance, naphthalene derivatives have been used as oxidants in the oxidative coupling of N,N-dialkylanilines to produce benzidines . The biphenyl unit in the compound of interest could potentially facilitate similar electron-transfer reactions due to its ability to stabilize charge through resonance.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as aromatic polyimides derived from diamines with naphthalene and biphenyl units, have been extensively studied. These materials exhibit high thermal stability, with decomposition temperatures often exceeding 500°C, and glass transition temperatures ranging from 221 to 312°C 9. They also show good solubility in organic solvents, which is advantageous for processing into films or fibers. The compound would likely share these properties, making it suitable for high-performance applications. Additionally, the presence of fluorinated groups in some related compounds leads to low dielectric constants and moisture absorption, which are desirable features in electronic materials 9. The optical properties, such as UV-Vis absorption and fluorescence, are also notable, with some compounds emitting intense blue fluorescence .

科学研究应用

电磷光器件

N1,N1'-([1,1'-联苯]-4,4'-二基)双(N1-(萘-1-基)-N4,N4-二苯基苯-1,4-二胺)用于合成新型电磷光器件的主体材料。SiP 和 SiM 等材料已被证明可以提高黄色磷光有机发光二极管 (OLED) 的性能,并具有很高的热稳定性和形态稳定性 (Zhang 等人,2015)。

有机发光二极管 (OLED)

在 OLED 技术中,该化合物用于合成双极主体材料,如 NONP 和 NONM。这些材料具有双极电荷传输特性,已被证明可以显著提高黄色磷光 OLED 的效率和亮度 (Zhang 等人,2015)。

无定形有机材料中的电荷迁移率

该化合物还与无定形有机材料中电荷迁移率的研究有关。其结构和特性已用于跳跃理论的应用中,以预测电荷迁移率,为开发具有更高电荷迁移率的材料提供见解 (Lee、Waterland 和 Sohlberg,2011)。

OLED 器件中的空穴传输材料

作为一种空穴传输材料,该化合物已被合成用于 OLED 器件中。它已表现出很高的空穴迁移率和热稳定性,有助于提高 OLED 器件的性能 (Zhiguo 等人,2015)。

用于微电子的聚酰亚胺

该化合物的衍生物已被用于合成高有机可溶性聚酰亚胺,由于其优异的热稳定性和强荧光特性,显示出在先进微电子器件中应用的潜力 (Zhao 等人,2018)。

电致变色聚合物

该化合物的衍生物已被用于合成新型电致变色聚合物,表现出很高的光学对比度和快速转换时间。此应用对于开发具有可逆氧化还原过程和电致变色行为的材料具有重要意义 (Ouyang、Wang 和 Zhang,2011)。

作用机制

Target of Action

The primary target of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine, also known as N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine), is the electron transport layer in organic light-emitting diodes (OLEDs) .

Mode of Action

This compound is a derivative of triarylamines and has a skeleton of two joined triarylamines with two diphenylamine as pending units . It is electron-rich and is commonly used as a hole-injection layer (HIL) material in OLED devices . It effectively modifies the cathode surface and facilitates the collection of the holes to the electrode .

Biochemical Pathways

The compound plays a crucial role in the electron transport pathway in OLEDs. It blocks electrons from across the interface, which is essential for high-efficiency operation of the OLEDs .

Result of Action

The result of the compound’s action is the efficient operation of OLEDs. It enhances the luminance and current efficiency of the devices . For instance, in one device structure, it achieved a maximum luminance of 11,080 cd/m², a maximum current efficiency of 7.67 cd/A, and a maximum EQE of 5.15% .

安全和危害

属性

IUPAC Name |

4-N-naphthalen-1-yl-4-N-[4-[4-[N-naphthalen-1-yl-4-(N-phenylanilino)anilino]phenyl]phenyl]-1-N,1-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(56-25-7-2-8-26-56)59-43-47-63(48-44-59)71(67-33-17-21-53-19-13-15-31-65(53)67)61-39-35-51(36-40-61)52-37-41-62(42-38-52)72(68-34-18-22-54-20-14-16-32-66(54)68)64-49-45-60(46-50-64)70(57-27-9-3-10-28-57)58-29-11-4-12-30-58/h1-50H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTRQJAJPCXJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H50N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)